molecular formula C8H17ClN2O2S B6608337 N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride CAS No. 2839139-86-3

N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride

Cat. No.: B6608337
CAS No.: 2839139-86-3
M. Wt: 240.75 g/mol
InChI Key: DLMOKIDURIWQSA-UHFFFAOYSA-N
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Description

N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride is a chemical compound with the molecular formula C8H17ClN2O2S and a molecular weight of 240.75 g/mol . This compound is characterized by its unique bicyclic structure, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core is synthesized through a series of cyclization reactions.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the sulfonamide with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or other derivatives.

Scientific Research Applications

N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins, inhibiting their activity by binding to active sites or allosteric sites.

    Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride is unique due to its specific combination of a bicyclic core with a sulfonamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N-(3-amino-1-bicyclo[1.1.1]pentanyl)propane-2-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.ClH/c1-6(2)13(11,12)10-8-3-7(9,4-8)5-8;/h6,10H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMOKIDURIWQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC12CC(C1)(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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